

The Fluorogenic Caspase-6 Substrate Ac-VEID-AMC: A Technical Guide

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Compound of Interest

Compound Name: Ac-VEID-AMC

Cat. No.: B158954

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Introduction

Ac-VEID-AMC (N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate meticulously designed for the sensitive and specific detection of caspase-6 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate cellular processes of apoptosis (programmed cell death) and inflammation.[1] Caspase-6, classified as an executioner caspase, plays a crucial role in the apoptotic cascade by cleaving specific intracellular substrates, leading to the dismantling of the cell.[2][3] Its aberrant activity has also been implicated in neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1][4] This guide provides a comprehensive overview of **Ac-VEID-AMC**, including its mechanism of action, experimental protocols, and the signaling pathways in which it serves as a vital investigational tool.

Mechanism of Action

The utility of **Ac-VEID-AMC** as a reporter for caspase-6 activity lies in its specific recognition and cleavage by the enzyme. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) mimics the cleavage site in lamin A/C, a known physiological substrate of caspase-6.[5] The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide and is quenched in the intact substrate. Upon cleavage by an active caspase-6 enzyme at the aspartate residue, the AMC fluorophore is released. The free AMC exhibits a significant increase in fluorescence, which can be quantified to determine the enzymatic activity of caspase-6. The fluorescence is

typically measured with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.

Quantitative Data

The following table summarizes the kinetic parameters for the interaction of a similar fluorogenic substrate, Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin), with caspase-6. This data provides a strong indication of the kinetic profile for **Ac-VEID-AMC**. For comparison, the kinetic parameters for the natural substrate, lamin A, are also included.

Substrate	Kcat (s ⁻¹)	Km (μM)	Kcat/Km (M ⁻¹ s ⁻¹)
Ac-VEID-AFC	1.8 ± 0.1	38 ± 4	4.7 × 10 ⁴
Lamin A	0.22 ± 0.01	0.031 ± 0.005	7.1 × 10 ⁵

Table adapted from a study determining the kinetic parameters of caspase-6.[\[6\]](#)[\[7\]](#)

Experimental Protocols

In Vitro Caspase-6 Activity Assay

This protocol is adapted from a commercially available caspase-6 assay kit and is suitable for measuring caspase-6 activity in purified enzyme preparations or cell lysates.

Materials:

- **Ac-VEID-AMC** substrate
- Active Caspase-6 enzyme (positive control)
- Ac-VEID-CHO (caspase-6 inhibitor, for specificity control)
- 5x Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

- 10x Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 20 mM EDTA, 1% CHAPS, 50 mM DTT)
- Ultrapure water
- 96-well black microplate
- Fluorometer with excitation/emission wavelengths of 360/440 nm

Procedure:

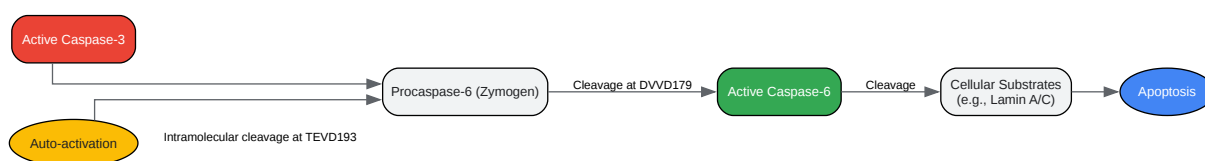
- Prepare 1x Assay Buffer: Dilute the 10x Assay Buffer to 1x with ultrapure water.
- Prepare Cell Lysates (if applicable):
 - Induce apoptosis in your cell line of interest using a known stimulus.
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in 1x Lysis Buffer and incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
 - Collect the supernatant (cytosolic extract) for the assay.
- Set up the Assay Plate:
 - Add 50 μ L of cell lysate or purified caspase-6 to each well.
 - For a positive control, add a known amount of active caspase-6.
 - For a negative control, use lysate from non-apoptotic cells.
 - For an inhibitor control, pre-incubate a sample with Ac-VEID-CHO before adding the substrate.
 - Add 1x Assay Buffer to each well to bring the final volume to 100 μ L.
- Initiate the Reaction: Add 5 μ L of 1 mM **Ac-VEID-AMC** substrate to each well (final concentration of 50 μ M).

- Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 360 nm excitation and 440 nm emission. Take readings every 5 minutes for up to 60 minutes.
- Data Analysis:
 - Calculate the rate of change in fluorescence (RFU/min).
 - The caspase-6 activity is proportional to the rate of AMC release.

Signaling Pathways and Experimental Workflows

Caspase-6 Activation Pathway

Caspase-6 can be activated through two primary pathways: auto-activation and activation by other caspases, such as caspase-3.[2][4] The zymogen form of caspase-6 (procaspase-6) exists as a dimer.[4][8]

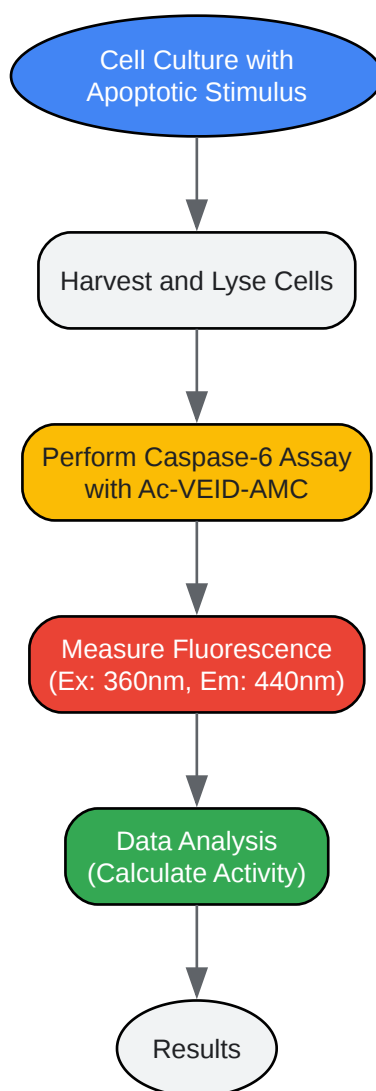


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Caption: Caspase-6 can be activated by caspase-3 or through auto-activation, leading to apoptosis.

Experimental Workflow for Caspase-6 Activity Measurement

The following diagram illustrates a typical workflow for measuring caspase-6 activity in a cell-based experiment using **Ac-VEID-AMC**.



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